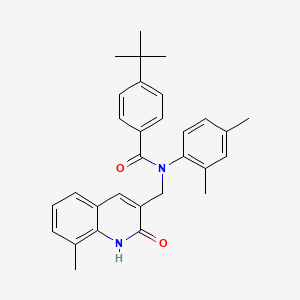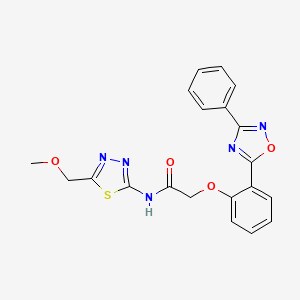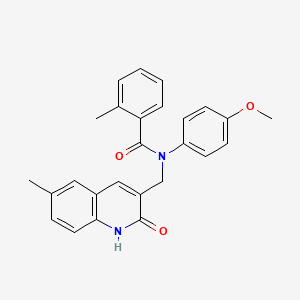
N-(3,5-dimethylphenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethylphenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DPA, and it is synthesized using a specific method that involves several steps.
Mechanism of Action
The mechanism of action of DPA is not fully understood, but it is believed to involve the inhibition of specific enzymes and pathways that are involved in inflammation, pain, and other processes. DPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. DPA has also been shown to inhibit the activity of phosphodiesterase-4 (PDE4), an enzyme that is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
DPA has been shown to have several biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective effects. DPA has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). DPA has also been shown to reduce the activation of microglia, which are immune cells in the brain that are involved in inflammation and neurodegeneration.
Advantages and Limitations for Lab Experiments
DPA has several advantages for lab experiments, including its high potency, selectivity, and stability. DPA has also been shown to have low toxicity and to be well-tolerated in animal studies. However, DPA has some limitations for lab experiments, including its limited solubility in water and its high cost.
Future Directions
There are several future directions for the research on DPA, including the investigation of its potential as a drug candidate for the treatment of various diseases, the development of new synthesis methods for DPA, and the exploration of its applications in drug delivery and imaging. Additionally, further studies are needed to fully understand the mechanism of action of DPA and its effects on various cellular and molecular pathways.
Synthesis Methods
The synthesis of DPA involves several steps that include the reaction of 3,5-dimethylphenylamine with ethyl chloroacetate to form N-(3,5-dimethylphenyl)glycine ethyl ester. The next step involves the reaction of N-(3,5-dimethylphenyl)glycine ethyl ester with 4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenol to form N-(3,5-dimethylphenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide or DPA.
Scientific Research Applications
DPA has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and biotechnology. In medicinal chemistry, DPA has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. In pharmacology, DPA has been studied for its potential as a therapeutic agent for the treatment of inflammation, pain, and other conditions. In biotechnology, DPA has been investigated for its potential applications in drug delivery, imaging, and other areas.
properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-4-18-22-20(26-23-18)15-5-7-17(8-6-15)25-12-19(24)21-16-10-13(2)9-14(3)11-16/h5-11H,4,12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENUWYUJVSWWOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC=C(C=C2)OCC(=O)NC3=CC(=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B7709996.png)









![8-bromo-N-(3-methoxyphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7710055.png)